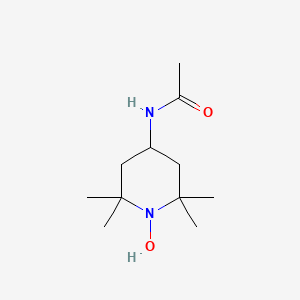
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron as the central metal atom, coordinated with cyclopentadienyl and phosphanyl ligands, which are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps:
Ligand Preparation: The cyclopentadienyl and phosphanyl ligands are synthesized separately through standard organic synthesis methods.
Metal-Ligand Coordination: The ligands are then coordinated to the iron center under inert atmosphere conditions, often using a Schlenk line or glovebox to prevent oxidation.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve:
Bulk Synthesis: Large-scale synthesis using batch reactors.
Automation: Automated systems for ligand synthesis and metal coordination.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, toluene, or tetrahydrofuran.
Major Products
Oxidation Products: Higher oxidation state iron complexes.
Reduction Products: Lower oxidation state iron complexes.
Substitution Products: New organometallic complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: Used as catalysts in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development: Investigated for potential use in drug delivery systems and as therapeutic agents.
Biological Probes: Used as probes to study biological processes at the molecular level.
Industry
Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Explored for use in environmental remediation processes.
Mechanism of Action
The compound exerts its effects through coordination chemistry, where the iron center interacts with various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery. The iron center can facilitate electron transfer, bond formation, and bond cleavage, making it a versatile component in many chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-based organometallic compound with cyclopentadienyl ligands.
Iron(II) Phosphine Complexes: Compounds with iron coordinated to phosphine ligands.
Uniqueness
Ligand Structure: The unique combination of cyclopentadienyl and phosphanyl ligands provides distinct reactivity and stability.
Chirality: The presence of chiral centers in the ligands can lead to enantioselective reactions, which are valuable in asymmetric synthesis.
Properties
Molecular Formula |
C43H63FeNP2 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
InChI Key |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






